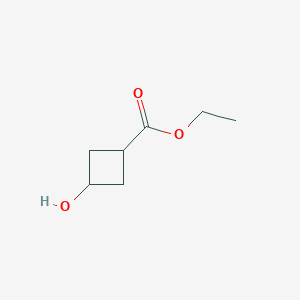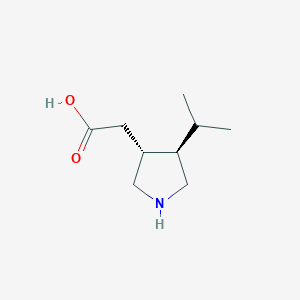
Ethyl 3-hydroxycyclobutanecarboxylate
説明
Ethyl 3-hydroxycyclobutanecarboxylate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 g/mol . It is also known by several synonyms, including 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-hydroxycyclobutanecarboxylate were not found in the search results, a related compound, Ethyl ®-3-hydroxybutyrate, has been produced through an efficient two-step enzymatic process . This process was developed and scaled-up to a multikilogram scale .Molecular Structure Analysis
The IUPAC name for Ethyl 3-hydroxycyclobutanecarboxylate is ethyl 3-hydroxycyclobutane-1-carboxylate . The InChI string representation is InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1CC(C1)O .Physical And Chemical Properties Analysis
Ethyl 3-hydroxycyclobutanecarboxylate is a liquid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Pharmacokinetics and Drug Development
Ethyl 3-hydroxycyclobutanecarboxylate
has potential applications in pharmacokinetics and drug development . Its physicochemical properties, such as the number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, make it a suitable candidate for drug development . It also has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .
Safety and Hazard Assessment
Ethyl 3-hydroxycyclobutanecarboxylate
is also used in safety and hazard assessment studies . It has a signal word of “Warning” and its hazard statements include H315, H319, and H335 . This information is crucial for handling and storage guidelines, as well as for the development of safety measures in laboratory and industrial settings .
Synthesis Pathway Studies
Ethyl 3-hydroxycyclobutanecarboxylate
is used in studies to understand and optimize synthesis pathways . It’s used as a starting material or intermediate in the synthesis of various compounds . The synthesis path, purity, and structure of the compound are critical parameters in these studies .
Physicochemical Property Studies
The physicochemical properties of Ethyl 3-hydroxycyclobutanecarboxylate make it a subject of interest in various studies . These properties include the number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors . These properties are often studied in relation to the compound’s potential applications in drug development .
Water Solubility Studies
Ethyl 3-hydroxycyclobutanecarboxylate
is also used in water solubility studies . Its solubility in water is a critical parameter in various applications, including drug development and environmental studies .
Safety And Hazards
Ethyl 3-hydroxycyclobutanecarboxylate is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
特性
IUPAC Name |
ethyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUZBJHOAPDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938085 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxycyclobutanecarboxylate | |
CAS RN |
17205-02-6, 160351-88-2 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)


![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)



![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
